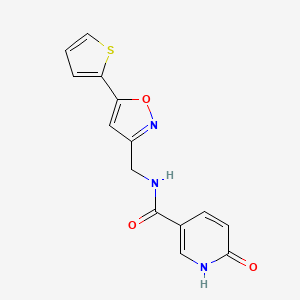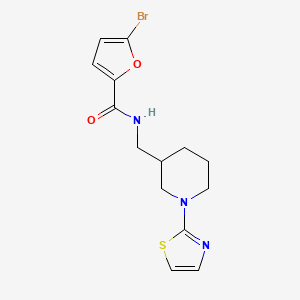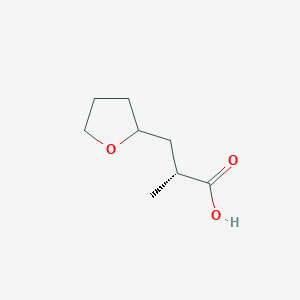
N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a dimethylbenzenesulfonamide group
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as n-(3-imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
It has been observed that complexes of similar compounds can show different fluorescence properties based on their conformation . This suggests that this compound may interact with its targets in a way that affects their fluorescence properties .
Biochemical Pathways
Imidazole-containing compounds are known to show a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that imidazole-containing compounds can have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-Aminopropyl)-2,5-dimethyl-benzenesulfonamide.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
N-(3-Imidazol-1-yl-propyl)-benzamide: Explored for its potential as an enzyme inhibitor.
N-(3-Imidazol-1-yl-propyl)-2,4-dimethyl-benzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the imidazole and sulfonamide groups provides a versatile scaffold for further functionalization and exploration in various applications.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-12-4-5-13(2)14(10-12)20(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBMVKBQNPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-ethoxyethan-1-one](/img/structure/B2713011.png)
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)
![methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate](/img/structure/B2713016.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2713024.png)


![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
